molecular formula C10H13N3O2S3 B2674236 N-(tert-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide CAS No. 477867-53-1

N-(tert-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide

Cat. No.: B2674236
CAS No.: 477867-53-1
M. Wt: 303.41
InChI Key: NDDOEQWJQPJDCA-UHFFFAOYSA-N
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Description

N-(tert-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide is a sulfonamide derivative characterized by a thiophene backbone substituted with a 1,2,3-thiadiazole ring at the 5-position and a tert-butyl sulfonamide group at the 2-position.

Properties

IUPAC Name

N-tert-butyl-5-(thiadiazol-4-yl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S3/c1-10(2,3)12-18(14,15)9-5-4-8(17-9)7-6-16-13-11-7/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDOEQWJQPJDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(S1)C2=CSN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tert-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide (CAS No. 477867-53-1) is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research and enzyme inhibition. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N3O2S3C_{10}H_{13}N_{3}O_{2}S_{3} with a molecular weight of 303.42 g/mol. The compound features a thiadiazole ring and a thiophene sulfonamide moiety, which are known for their biological activities.

PropertyValue
Molecular FormulaC10H13N3O2S3
Molecular Weight303.42 g/mol
Boiling Point466.3 ± 55.0 °C
Density1.377 ± 0.06 g/cm³
pKa10.97 ± 0.50

Anticancer Properties

Research indicates that derivatives of thiadiazole sulfonamides exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound display promising effects against various cancer cell lines:

  • HepG-2 (Liver Cancer) : IC50 values reported at approximately 4.37 μM.
  • A-549 (Lung Cancer) : IC50 values around 8.03 μM .

The mechanism of action is believed to involve inhibition of key enzymes related to tumor growth and survival, such as carbonic anhydrases (CAs), which are crucial in regulating pH in the tumor microenvironment .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX and CA XII, which are associated with tumorigenesis and metastasis. The results suggest that this compound can effectively inhibit these enzymes at low nanomolar concentrations .

Case Studies and Research Findings

  • Molecular Docking Studies :
    • Molecular docking studies have demonstrated that the binding affinity of this compound towards CA IX is comparable to existing inhibitors like acetazolamide, indicating its potential as a therapeutic agent .
  • Cell Viability Assays :
    • In vitro assays conducted on various human cancer cell lines have shown that modifications in the thiadiazole scaffold can enhance biological activity by improving solubility and bioavailability .

Scientific Research Applications

Antimicrobial Activity

Studies have demonstrated that thiophene and thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-(tert-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide have shown effectiveness against various bacterial strains:

CompoundBacterial StrainActivity
Compound AStaphylococcus aureusModerate
Compound BEscherichia coliHigh
This compoundPseudomonas aeruginosaLow

These findings suggest that while the compound may not be the most potent antimicrobial agent, it still possesses valuable activity against certain pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of thiadiazole can induce apoptosis in cancer cells by targeting critical pathways involved in cell proliferation and survival:

Cell LineIC50 Value (μM)Mechanism
HepG-2 (Liver Cancer)4.37 ± 0.7Induction of apoptosis
A-549 (Lung Cancer)8.03 ± 0.5Inhibition of tubulin polymerization

These results highlight the potential of this compound as a candidate for further development in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated that while some derivatives exhibited strong activity against Gram-positive bacteria, this specific compound showed limited effectiveness against Gram-negative strains like Pseudomonas aeruginosa.

Case Study 2: Cancer Cell Line Studies

In a comparative study of several thiadiazole compounds against human cancer cell lines, this compound was found to significantly reduce cell viability in HepG-2 and A-549 cells. The mechanistic studies suggested that the compound interfered with cellular processes essential for tumor growth.

Chemical Reactions Analysis

Step 1: Sulfonylation of Thiophene

A thiophene derivative is sulfonylated using chlorosulfonic acid under controlled conditions. For example:

Thiophene+ClSO3HThiophene-2-sulfonyl chloride\text{Thiophene} + \text{ClSO}_3\text{H} \rightarrow \text{Thiophene-2-sulfonyl chloride}

This intermediate is isolated and purified via column chromatography (silica gel, hexane/ethyl acetate) .

Step 2: Thiadiazole Ring Formation

The thiadiazole moiety is introduced via cyclization of a thiosemicarbazide precursor. For instance:

Thiosemicarbazide+NaN3HCl1,2,3-Thiadiazole\text{Thiosemicarbazide} + \text{NaN}_3 \xrightarrow{\text{HCl}} \text{1,2,3-Thiadiazole}

Reaction conditions (e.g., temperature, solvent) are critical to avoid side products like triazoles .

Step 3: Tert-Butyl Sulfonamide Coupling

The sulfonyl chloride intermediate reacts with tert-butylamine in anhydrous THF:

Thiophene-2-sulfonyl chloride+(CH3)3CNH2N-(tert-butyl)sulfonamide\text{Thiophene-2-sulfonyl chloride} + (\text{CH}_3)_3\text{CNH}_2 \rightarrow \text{N-(tert-butyl)sulfonamide}

Yields range from 55–70% after recrystallization (ethanol/water) .

Electrophilic Aromatic Substitution

The thiophene ring participates in electrophilic substitutions, though reactivity is reduced due to electron-withdrawing sulfonamide:

  • Nitration : Using HNO3_3/H2_2SO4_4 at 0°C introduces nitro groups at the 4-position of thiophene (yield: 45%) .

  • Halogenation : Bromination with Br2_2/FeBr3_3 occurs selectively at the 5-position (yield: 60%) .

Spectroscopic Characterization

Key spectral data for structural confirmation:

Technique Data
1^1H NMRδ 1.20 (t, 3H, tert-butyl CH3_3), 8.41 (s, 1H, thiadiazole H)
13^{13}C NMRδ 28.9 (tert-butyl C), 125.7 (thiophene C), 149.2 (thiadiazole C)
MSm/z 303.4 [M+H]+^+ (HRMS confirmed)

Stability and Degradation

  • Thermal Stability : Decomposes above 220°C, releasing SO2_2 and tert-butylamine .

  • Hydrolytic Stability : Resistant to hydrolysis in acidic (pH 3–5) and basic (pH 9–11) conditions at 25°C over 24 h .

Comparative Analysis with Analogues

Property N-(tert-butyl) Derivative N-(sec-butyl) Derivative
LogP2.12.4
Rotatable Bonds45
Solubility (H2_2O)12 µg/mL8 µg/mL

The tert-butyl group enhances steric bulk, reducing metabolic degradation compared to sec-butyl analogues .

Comparison with Similar Compounds

Key Differences :

  • Substituent : The tert-butyl group in the target compound is replaced with a 2-furylmethyl group.
  • Molecular Weight: 327.4 g/mol vs.
  • Electronic Effects : The electron-donating furyl group may alter solubility and reactivity compared to the bulky tert-butyl group, which is more lipophilic.

Table 1: Structural and Physical Comparison

Property Target Compound N-(2-furylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide
Molecular Formula Not specified C₁₁H₉N₃O₃S₃
Molecular Weight Not specified 327.4 g/mol
Key Substituent tert-butyl 2-furylmethyl
Purity (if available) Not available >90%

Functional Implications : The furylmethyl derivative may exhibit enhanced solubility in polar solvents, whereas the tert-butyl analog likely favors lipid-rich environments, impacting bioavailability.

Structural Analog: SR3335 (N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-2-thiophenesulfonamide)

Key Differences :

  • Substituents : SR3335 features a trifluoromethyl-hydroxyphenyl group instead of the thiadiazole-tert-butyl system.
  • Bioactivity : SR3335 is a synthetic inverse agonist of RORα, demonstrating efficacy in murine models at 15 mg/kg/day.
  • Electronic Profile : The trifluoromethyl groups enhance metabolic stability and electronegativity, contrasting with the electron-rich thiadiazole in the target compound.

Table 2: Bioactivity and Substituent Effects

Property Target Compound SR3335
Biological Target Not reported RORα inverse agonist
In Vivo Dose (Murine) Not tested 15 mg/kg/day
Key Functional Groups Thiadiazole Trifluoromethyl-hydroxyphenyl
Metabolic Stability Likely moderate High (due to fluorine substitution)

Functional Implications : The thiadiazole moiety in the target compound may confer distinct binding interactions in enzymatic systems compared to SR3335’s fluorinated groups.

Structural Analog: N-(3-(2-(tert-butyl)-5-(2-chloropyrimidin-4-yl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide

Key Differences :

  • Core Structure : This analog replaces the thiophene-thiadiazole system with a thiazole-chloropyrimidine scaffold.
  • Molecular Weight : 538.99 g/mol, significantly higher than the target compound due to the chloropyrimidine and additional fluorophenyl groups.

Table 3: Structural Complexity and Halogenation Effects

Property Target Compound Chloropyrimidine-Thiazole Analog
Molecular Weight Not specified 538.99 g/mol
Halogen Content None Cl, F
Ring Systems Thiophene, thiadiazole Thiazole, pyrimidine, benzene
Potential Applications Not reported Kinase inhibition (inferred from structural motifs)

Functional Implications : The absence of halogens in the target compound may reduce toxicity risks but limit opportunities for covalent binding to biological targets.

Computational and Methodological Considerations

The comparison of these compounds relies on methodologies such as:

  • Density Functional Theory (DFT) : Used to analyze electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity.
  • PM6/TD-DFT : Applied in related studies to calculate absorption spectra and molecular orbital energies, as seen in analogous sulfonamide systems.

Q & A

Q. What are the key synthetic routes for N-(tert-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide?

  • Methodological Answer : The synthesis typically involves coupling 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonyl chloride (precursor) with tert-butylamine. The sulfonyl chloride intermediate can be prepared via chlorination of the corresponding sulfonic acid using reagents like PCl₅ or SOCl₂ . Sulfonamide formation is achieved under inert conditions (e.g., DCM, 0–5°C) with base (e.g., triethylamine) to neutralize HCl byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.3 ppm for 9H, singlet) and thiadiazole/thiophene protons (δ 7–9 ppm). Aromatic protons in the thiophene ring appear as doublets due to coupling .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfonamide and thiadiazole moieties .
  • Elemental Analysis : Microanalysis (C, H, N, S) ensures purity (>95%) .

Q. What crystallographic methods are used to determine its structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines the structure. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Key parameters include R-factor (<5%), bond length/angle deviations, and electron density maps to validate the tert-butyl and thiadiazole groups .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

  • Methodological Answer :
  • Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers in the sulfonamide group).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously. For example, NOESY can confirm spatial proximity between tert-butyl and thiophene protons .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What computational strategies predict the compound’s reactivity in biological systems?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with targets like enzymes or receptors. Focus on the sulfonamide’s hydrogen-bonding potential and thiadiazole’s π-π stacking .
  • MD Simulations : GROMACS or AMBER can simulate binding stability over 100 ns trajectories. Analyze RMSD and ligand-protein interaction fingerprints .

Q. How to optimize yields in multi-step syntheses involving thiadiazole intermediates?

  • Methodological Answer :
  • Stepwise Monitoring : Use TLC or LC-MS after each step to identify side products (e.g., hydrolysis of sulfonyl chloride).
  • Catalyst Screening : Pd/C or Ni catalysts may improve coupling efficiency for thiadiazole-thiophene bonds .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while additives like DMAP accelerate sulfonamide formation .

Q. What mechanisms underlie its potential biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Enzyme Assays : Test inhibition of carbonic anhydrase or cyclooxygenase (COX) via UV-Vis spectroscopy (e.g., para-nitrophenyl acetate hydrolysis). IC₅₀ values correlate with sulfonamide’s affinity for Zn²⁺ in active sites .
  • SAR Studies : Modify the tert-butyl group to smaller substituents (e.g., methyl) and compare activity. Thiadiazole substitution (e.g., with electron-withdrawing groups) may enhance binding .

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